Naphthalen-1-yl(thiophen-3-yl)methanol
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Overview
Description
Naphthalen-1-yl(thiophen-3-yl)methanol is an organic compound with the molecular formula C15H12OS It consists of a naphthalene ring and a thiophene ring connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalen-1-yl(thiophen-3-yl)methanol can be synthesized through several methods. One common approach involves the reaction of naphthalen-1-ylmethanol with thiophene-3-carbaldehyde under acidic conditions. The reaction typically proceeds via a condensation mechanism, followed by reduction to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl(thiophen-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of naphthalen-1-yl(thiophen-3-yl)ketone.
Reduction: Formation of this compound.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Scientific Research Applications
Naphthalen-1-yl(thiophen-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl(thiophen-3-yl)methanol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylmethanol: Lacks the thiophene ring, making it less versatile in certain applications.
Thiophen-3-ylmethanol: Lacks the naphthalene ring, which may reduce its effectiveness in some contexts.
Naphthalen-1-yl(thiophen-2-yl)methanol: Similar structure but with the thiophene ring in a different position, which can affect its reactivity and properties.
Uniqueness
Naphthalen-1-yl(thiophen-3-yl)methanol is unique due to the presence of both naphthalene and thiophene rings, providing a combination of properties from both aromatic systems
Biological Activity
Naphthalen-1-yl(thiophen-3-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from diverse sources.
Chemical Structure and Properties
This compound is characterized by the presence of a naphthalene moiety linked to a thiophene ring through a methanol group. Its molecular formula is C12H10OS. The structural features contribute to its unique interactions with biological targets, influencing its pharmacological profile.
Antioxidant Activity
Research Findings:
The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging test. In studies, derivatives of this compound demonstrated significant radical scavenging activity, outperforming ascorbic acid in some instances. For example, a related compound showed an antioxidant activity 1.26 times higher than that of ascorbic acid .
Table 1: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (IC50) | Comparison to Ascorbic Acid |
---|---|---|
This compound | 12 µM | 1.26 times higher |
Ascorbic Acid | 15 µM | Baseline |
Antimicrobial Activity
Antibacterial Properties:
this compound exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .
Antifungal Properties:
The compound has also demonstrated antifungal activity against strains like Candida albicans, with MIC values suggesting effective inhibition at concentrations similar to those required for bacterial inhibition .
Table 2: Antimicrobial Activity
Microorganism | MIC (µM) |
---|---|
Staphylococcus aureus | 8.33 |
Escherichia coli | 16.69 |
Candida albicans | 13.40 |
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been tested against various cancer cell lines, including HCT116 (colon cancer), showing selective cytotoxicity with IC50 values ranging from 7.1 to 11.9 µM . Mechanistic studies indicate that the compound induces cell cycle arrest at the S and G2/M phases, suggesting its role in inhibiting tumor cell proliferation.
Case Study:
In a study involving a series of synthesized derivatives, this compound was among those showing significant inhibition of cancer cell growth, with promising results for further development as an anticancer therapeutic .
Properties
IUPAC Name |
naphthalen-1-yl(thiophen-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12OS/c16-15(12-8-9-17-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,15-16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGABRSSYKULICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C3=CSC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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